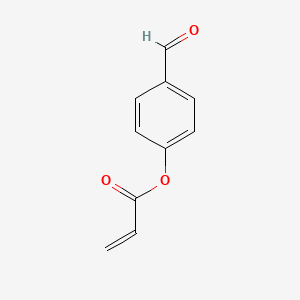

(4-formylphenyl) Prop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

41704-79-4 |

|---|---|

Molecular Formula |

C10H8O3 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(4-formylphenyl) prop-2-enoate |

InChI |

InChI=1S/C10H8O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-7H,1H2 |

InChI Key |

VHWODBMMITZQQQ-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OC1=CC=C(C=C1)C=O |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formylphenyl Prop 2 Enoate and Analogues

Esterification Pathways and Optimization

Esterification represents a fundamental and direct approach to forming the ester linkage in (4-formylphenyl) prop-2-enoate. This can be accomplished through direct esterification or transesterification, with optimization of reaction conditions being key to achieving high yields and purity.

Direct Esterification Approaches

Direct esterification is a widely employed method for synthesizing acrylate (B77674) esters. In the context of this compound, this typically involves the reaction of 4-hydroxybenzaldehyde (B117250) with an activated form of acrylic acid, such as acryloyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netgoogle.com

A common procedure involves dissolving 4-hydroxybenzaldehyde in a suitable solvent, such as methyl ethyl ketone (MEK) or acetonitrile (B52724), and adding a tertiary amine base like triethylamine (B128534). researchgate.net The mixture is often cooled to 0°C before the dropwise addition of acryloyl chloride. The reaction progress can be monitored using thin-layer chromatography (TLC). researchgate.net After the reaction is complete, a standard workup procedure involving washing with water and extraction with an organic solvent like ethyl acetate (B1210297) is performed, followed by purification, typically by silica (B1680970) gel column chromatography.

For instance, the synthesis of 4-acryloyloxybenzaldehyde has been achieved by reacting p-hydroxybenzaldehyde and acryloyl chloride in the presence of triethylamine in MEK at 0°C. researchgate.net Similarly, p-formylphenyl methacrylate (B99206), an analogue, is synthesized by the esterification of 4-hydroxybenzaldehyde with methacryloyl chloride using triethylamine as a base in acetonitrile at 0°C.

| Reactants | Base | Solvent | Temperature | Product | Reference |

| 4-hydroxybenzaldehyde, acryloyl chloride | Triethylamine | MEK | 0°C | 4-acryloyloxybenzaldehyde | researchgate.net |

| 4-hydroxybenzaldehyde, methacryloyl chloride | Triethylamine | Acetonitrile | 0°C | p-formylphenyl methacrylate | |

| 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl, acryloyl chloride | Triethylamine | Benzene (B151609) | Room Temp. | 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl | nih.gov |

Transesterification Strategies

Transesterification offers an alternative pathway to acrylate esters, particularly when the corresponding alcohol is readily available or when direct esterification proves challenging. This method involves the exchange of the alcohol group of an existing ester with another alcohol in the presence of a catalyst. While specific examples for the direct synthesis of this compound via transesterification are not prevalent in the provided literature, the general principle is a cornerstone of ester synthesis.

Palladium-Catalyzed Coupling Reactions for Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in synthesizing complex molecules, including precursors for this compound.

Mizoroki-Heck Reaction in Conjugated Systems Development

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a key method for creating substituted alkenes and developing conjugated systems. wikipedia.orgmdpi.com This reaction is particularly useful for synthesizing precursors to this compound by creating the acrylate moiety on an aromatic ring.

For example, the synthesis of (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate, an analogue of the target compound, is achieved through a Mizoroki-Heck reaction. This involves the coupling of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with methyl acrylate. The reaction is catalyzed by a palladium(II) acetate and tri-o-tolylphosphine (B155546) system, with triethylamine serving as the base in a dimethylformamide (DMF) solvent at 80°C. The general mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature | Product | Reference |

| 4-bromo-2,6-difluorobenzaldehyde | methyl acrylate | Pd(OAc)₂, tri-o-tolylphosphine | Triethylamine | DMF | 80°C | (E)-methyl 3-(3,5-difluoro-4-formylphenyl)acrylate | |

| Iodobenzene | Styrene (B11656) | PdCl₂ | Potassium acetate | Methanol (B129727) | 120°C | Stilbene | wikipedia.org |

Multi-Component Reactions in Aldehyde-Functionalized Acrylate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like aldehyde-functionalized acrylates. nih.govacs.org

One notable example is the Passerini three-component reaction (Passerini-3CR), which combines a carboxylic acid, an aldehyde, and an isocyanide to generate α-acyloxy carboxamides. acs.org By using acrylic acid as the carboxylic acid component, a variety of functionalized acrylate monomers can be synthesized in a single, atom-economical step. acs.org This strategy allows for the incorporation of an aldehyde functionality by selecting an appropriate aldehyde reactant.

Another relevant MCR is the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an aldehyde and an activated alkene, such as an acrylate, catalyzed by a nucleophile like a tertiary phosphine (B1218219) or amine. nih.gov This reaction can be part of a tandem sequence, for example, a three-component reaction of an alkyl acrylate, an aldehyde, and a dialkyl malonate catalyzed by ethyl diphenylphosphine. nih.gov

Green Chemistry and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. matanginicollege.ac.in

For the synthesis of compounds like this compound, green chemistry approaches can be implemented. For instance, using water as a solvent is a key aspect of green synthesis. matanginicollege.ac.in A process for preparing 2-(4-formylphenyl)propionic acid, a related compound, has been developed using an aqueous solution of hydrogen peroxide and TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical) for oxidation, avoiding the use of organic solvents. google.com This highlights a move towards more environmentally friendly synthetic methods.

Furthermore, the utilization of biomass-derived starting materials is a significant step towards sustainability. rowan.edu While direct synthesis from biomass is still an area of active research, the principles of reducing waste and using safer solvents are immediately applicable to the synthesis of this compound. The use of catalytic reactions, which minimize the generation of stoichiometric byproducts, is also a core tenet of green chemistry. matanginicollege.ac.in

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of the (4-formylphenyl) prop-2-enoate monomer and the detailed microstructural analysis of its polymer. It provides precise information about the chemical environment of each atom, enabling unambiguous structure determination and conformational analysis.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the primary method for confirming the synthesis and purity of the this compound monomer. The ¹H NMR spectrum exhibits characteristic signals for each proton type. The aldehydic proton (CHO) typically appears as a distinct singlet in the downfield region, around δ 9.8–10.2 ppm. nih.gov Protons on the aromatic ring appear as doublets, reflecting their ortho and meta positions relative to the formyl and ester groups. The vinyl protons of the prop-2-enoate group show a complex splitting pattern characteristic of an AMX or ABX spin system.

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon of the formyl group resonating at approximately 190 ppm and the ester carbonyl carbon appearing around 165-170 ppm. rsc.org

For the characterization of poly(this compound), solid-state ¹³C NMR spectroscopy is particularly valuable. researchgate.net It provides information on the tacticity of the polymer chain and confirms the integrity of the pendant formylphenyl groups after polymerization.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex structures or to confirm connectivity. isuct.ru For instance, an HMBC experiment would show correlations between the aldehydic proton and the aromatic carbons, confirming the position of the formyl group. isuct.ru

Table 1: Typical NMR Chemical Shifts (δ, ppm) for this compound and Related Structures

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |

| Aldehydic Proton (CHO) | ~9.9 - 10.0 (s) | ~190.0 | Correlates with C1, C4, C5 of the phenyl ring |

| Vinyl Protons (=CH₂) | ~6.0 - 6.7 (m) | ~128.0 - 136.0 | Correlate with ester carbonyl carbon |

| Vinyl Proton (-CH=) | ~6.0 - 6.7 (m) | ~128.0 - 136.0 | Correlate with ester carbonyl carbon |

| Aromatic Protons (H-Ar) | ~7.4 - 7.9 (d) | ~129.0 - 134.0 | Show cross-peaks in COSY with each other |

| Ester Carbonyl (C=O) | - | ~164.0 - 168.0 | Correlates with vinyl protons |

| Aldehydic Carbonyl (C=O) | - | ~189.0 - 191.0 | Correlates with aldehydic proton and aromatic protons |

| Aromatic Carbons (C-Ar) | - | ~122.0 - 155.0 | Correlate with aromatic and aldehydic protons |

Data inferred from studies on structurally similar compounds. nih.govrsc.orgresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Dynamics and Reaction Monitoring

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), are powerful for identifying functional groups and studying bond vibrations within the this compound molecule. jacsdirectory.com These methods are used to confirm the monomer's structure and to monitor chemical changes during polymerization. researchgate.net

In the FT-IR spectrum of the monomer, characteristic absorption bands are observed. The C=O stretching vibration of the aromatic aldehyde appears at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester carbonyl C=O stretch (around 1720-1740 cm⁻¹), a distinction that is crucial for structural confirmation. jacsdirectory.com The vinyl C=C stretch is typically observed around 1630-1640 cm⁻¹. The aromatic C-H and aldehydic C-H stretching vibrations are also identifiable in the spectrum. jacsdirectory.com

In-situ vibrational spectroscopy is a highly effective method for monitoring the kinetics of the polymerization of acrylic esters in real-time. rsc.org By tracking the intensity of a specific vibrational band over time, the rate of monomer consumption can be determined. For the polymerization of this compound, this is typically achieved by monitoring the disappearance of the vinyl C=C stretching band (around 1635 cm⁻¹) using either FT-IR or FT-Raman spectroscopy. researchgate.netrsc.org

This technique allows for the analysis of various influencing factors on the reaction kinetics, such as initiator concentration, temperature, and the effects of light intensity in photopolymerization. rsc.org The data obtained can be used to calculate the rate of polymerization and the kinetic length of the polymer chain reaction. rsc.org This approach provides a non-invasive, continuous measurement of the reaction progress without the need for sample extraction.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

| Aldehydic C-H Stretch | FT-IR | ~2820, ~2720 | Often appear as a pair of weak bands |

| Aromatic C-H Stretch | FT-IR | ~3100 - 3000 | Characteristic for sp² C-H bonds |

| Ester C=O Stretch | FT-IR, FT-Raman | ~1720 - 1740 | Strong intensity in IR |

| Aldehydic C=O Stretch | FT-IR, FT-Raman | ~1680 - 1700 | Conjugation lowers the frequency |

| Vinyl C=C Stretch | FT-IR, FT-Raman | ~1630 - 1640 | Disappears during polymerization |

| Aromatic C=C Stretch | FT-IR, FT-Raman | ~1600, ~1580, ~1450 | Characteristic ring breathing modes |

| C-O-C Stretch (Ester) | FT-IR | ~1280, ~1150 | Asymmetric and symmetric stretches |

Data inferred from studies on structurally similar compounds. jacsdirectory.comresearchgate.net

X-ray Diffraction Studies for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not widely published, analysis of closely related formylphenyl derivatives provides significant insight into its likely solid-state architecture. iucr.orgiucr.orgiucr.org These studies reveal that molecules of this type often crystallize in triclinic or monoclinic systems. iucr.orgiucr.org

Table 3: Representative Crystallographic Data for Structurally Similar Formylphenyl Compounds

| Parameter | Example Value (2,6-Dibromo-4-formylphenyl 3-phenylprop-2-enoate) iucr.orgiucr.org | Example Value (Methyl (2Z)-2-{[N-(2-formylphenyl)...]}-3-(4-methoxyphenyl)prop-2-enoate) iucr.orgresearchgate.net |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 8.0846 | 8.3501 |

| b (Å) | 9.0149 | 8.4859 |

| c (Å) | 11.8995 | 17.6814 |

| α (°) | 77.429 | 84.424 |

| β (°) | 73.918 | 80.952 |

| γ (°) | 70.236 | 80.954 |

| Key Interactions | C-H···O hydrogen bonds | C-H···O hydrogen bonds, C-H···π interactions |

| Dihedral Angles | Phenyl-Phenyl: 78.0° | Formylphenyl-Phenyl: 47.6° |

Mass Spectrometry for Molecular Weight Distribution and Degradation Pathway Analysis

Mass spectrometry (MS) is a vital tool for the analysis of both the this compound monomer and its polymer. For the monomer, MS is used to confirm its molecular weight with high accuracy. For the polymer, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are essential for determining the molecular weight distribution (MWD), polydispersity index (PDI), and identifying the structure of the polymer end-groups. nih.govacs.orgdur.ac.uk

The combination of high-resolution mass spectrometry with tandem mass spectrometry (MS/MS) provides a powerful method for structural characterization. nih.gov By inducing fragmentation of the polymer ions, MS/MS experiments can help elucidate the monomer sequence in copolymers and identify the products of side reactions or degradation. researchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is particularly useful for analyzing the degradation pathways of acrylate (B77674) polymers. mdpi.com When subjected to high temperatures, the polymer chain breaks down into smaller, volatile fragments. For polyacrylates, degradation often involves intramolecular hydrogen transfer followed by C-C bond cleavage of the polymer backbone. mdpi.com The resulting fragments are then separated by GC and identified by MS. This analysis reveals the thermal stability of the polymer and the chemical mechanisms of its decomposition, which can be influenced by the nature of the pendant side group (the formylphenyl group). The mass spectra of degradation products from acrylate polymers often show characteristic peaks, such as the acryloyl ion at m/z = 55. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Reaction Progression

UV-Vis spectroscopy is a valuable analytical technique for studying the electronic properties of this compound. It provides insight into the molecule's electronic transitions and serves as a real-time method for monitoring the progression of reactions involving its specific functional groups, particularly the acrylate moiety.

The absorption of ultraviolet or visible light by a molecule promotes an electron from a ground state orbital to a higher energy, excited state orbital. libretexts.org In this compound, the primary structural features responsible for UV absorption, known as chromophores, are the benzene (B151609) ring, the formyl group (aldehyde), and the prop-2-enoate (acrylate) group. du.edu.eg The conjugation between the benzene ring and the carbonyl of the aldehyde group, as well as the α,β-unsaturated system of the acrylate ester, dictates its characteristic spectral properties.

The main electronic transitions observed for such molecules are π → π* (pi to pi star) and n → π* (n to pi star) transitions. uzh.chmsu.edu

π → π* Transitions : These are high-energy transitions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double bonds and aromatic rings. uzh.ch The extended conjugated system in this compound, involving the aromatic ring and the two carbonyl functions, results in strong absorption bands. msu.edu For comparison, unsubstituted benzene exhibits intense primary absorption bands around 180-200 nm and a weaker secondary band near 260 nm. up.ac.za The presence of substituents and extended conjugation in this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands. msu.edu

n → π* Transitions : These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the aldehyde and ester groups, to a π* antibonding orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. uzh.ch

The following table summarizes the typical UV absorption characteristics of the core chromophores present in the target molecule.

UV Absorption Data for Core Chromophores

| Chromophore | Transition | Typical λmax (nm) | Typical ε (M-1cm-1) | Reference |

|---|---|---|---|---|

| Benzene | π → π | ~204, ~256 | ~7,900, ~200 | up.ac.za |

| C=O (Aldehyde/Ketone) | n → π | ~270-300 | ~10-30 | uzh.ch |

| C=C-C=O (α,β-unsaturated ester) | π → π | ~210-250 | >10,000 | msu.edu |

| Benzaldehyde (B42025) | π → π, n → π* | ~244, ~280, ~328 | ~13,000, ~1,000, ~20 | Generic Textbook Data |

Reaction Progression

UV-Vis spectroscopy is a powerful tool for the real-time monitoring of polymerization reactions. researchgate.net For this compound, the most common reaction to monitor would be the polymerization of its acrylate group. This process involves the conversion of the carbon-carbon double bond (C=C) of the prop-2-enoate moiety into a single bond as it becomes part of the polymer backbone.

The C=C double bond is part of the α,β-unsaturated carbonyl chromophore. The disappearance of this double bond during polymerization leads to a loss of conjugation, which in turn causes a significant change in the UV spectrum, typically a decrease in absorbance (a hypochromic effect) at the wavelength corresponding to the π → π* transition of the acrylate system. msu.edu By tracking this decrease in absorbance over time, the kinetics of the polymerization, including the rate of monomer consumption, can be accurately determined. acs.orgresearchgate.net This technique allows for the calculation of dynamic parameters such as quantum yields of initiation and photosensitivity from a single set of experiments. acs.org

The following conceptual table illustrates how data from a UV-Vis spectrometer could be used to monitor the progress of a photopolymerization reaction. The absorbance is measured at the λmax of the acrylate chromophore.

Conceptual Data for Monitoring Polymerization via UV-Vis

| Reaction Time (seconds) | Absorbance at λmax of Acrylate | Monomer Conversion (%) |

|---|---|---|

| 0 | 1.20 | 0 |

| 10 | 0.96 | 20 |

| 20 | 0.60 | 50 |

| 30 | 0.24 | 80 |

| 40 | 0.06 | 95 |

| 50 | 0.02 | 98 |

Note: The data in this table is illustrative and intended to demonstrate the principle of monitoring reaction progression.

Reactivity and Chemical Transformations of 4 Formylphenyl Prop 2 Enoate

Reactions Involving the Acrylate (B77674) Moiety (Excluding Polymerization Details)

The acrylate portion of the molecule is an α,β-unsaturated carbonyl system, which makes it susceptible to conjugate addition reactions. The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester group, rendering the β-carbon electrophilic. masterorganicchemistry.com

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of the acrylate moiety in (4-formylphenyl) prop-2-enoate. wikipedia.orgnumberanalytics.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the acrylate double bond (the Michael acceptor). wikipedia.orglibretexts.org This reaction is a widely used method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org

A variety of nucleophiles can be employed in the Michael addition with this compound. The reaction is particularly effective with soft nucleophiles such as amines, thiols, and carbanions (like enolates derived from malonates or β-ketoesters). masterorganicchemistry.comwikipedia.org For instance, the reaction with primary or secondary amines, known as the aza-Michael addition, proceeds readily. wikipedia.org Studies have shown that branched polyamines react with the carbon-carbon double bond of p-formylphenyl acrylate (FPA) in a Michael addition fashion. rsc.org This reactivity highlights the preference for nucleophilic attack at the acrylate unit.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final 1,4-adduct. wikipedia.org

Table 1: Examples of Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example | Resulting Functional Group |

|---|---|---|

| Amines | Ethylenediamine | β-Amino ester |

| Thiols | Thiophenol | β-Thioether ester |

The activated double bond of the acrylate moiety enables it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.org In this [4+2] cycloaddition, the acrylate acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component) to form a six-membered ring. organic-chemistry.orgucalgary.ca

The electron-withdrawing nature of the ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org This reaction is highly valued in synthesis for its ability to form complex cyclic structures with a high degree of stereocontrol in a single step. ucalgary.ca While specific examples for this compound are not extensively documented in readily available literature, its structure is analogous to other acrylates that readily undergo such transformations.

Transformations of the Formyl Group

The formyl group (-CHO) attached to the phenyl ring is an aldehyde, which undergoes a host of characteristic chemical transformations, including nucleophilic addition to the carbonyl carbon, reduction, and oxidation.

The formyl group readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases (-CH=N-R). rsc.org This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, which can be facilitated by heat or an acid catalyst. rsc.org

The formation of Schiff bases is a robust and versatile reaction. For example, this compound can react with various primary amines, such as aniline (B41778) derivatives, to yield the corresponding imine-functionalized acrylates. Similarly, reactions with hydrazides lead to the formation of acylhydrazones, which have been used to create polymer gels. researchgate.net This dynamic and often reversible reaction is fundamental in fields such as materials science and dynamic covalent chemistry. rsc.org

Table 2: Schiff Base Formation with this compound

| Amine Reactant | Reaction Conditions | Product Type |

|---|---|---|

| Aniline | Ethanol, reflux | N-phenyl imine |

| Ethylenediamine | Methanol (B129727), room temp. | Bis-imine derivative |

The formyl group can be easily reduced to a primary alcohol (hydroxyl group) or completely deoxygenated to a methyl group (alkane).

The reduction to a hydroxymethyl group (-CH₂OH) is commonly achieved using hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol is a mild and selective reagent for this transformation, leaving the acrylate moiety intact. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like ether can be used, although this reagent may also reduce the ester group if conditions are not carefully controlled. masterorganicchemistry.comsavemyexams.com

Complete reduction of the formyl group to a methyl group (-CH₃) requires harsher conditions. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.orgbyjus.com These strongly acidic conditions are effective for aryl aldehydes but may not be suitable for substrates with acid-sensitive functional groups. wikipedia.organnamalaiuniversity.ac.in The acrylate ester might be hydrolyzed under these conditions.

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comlumenlearning.comlscollege.ac.in These strongly basic conditions are complementary to the acidic Clemmensen reduction and are used for base-stable substrates. lscollege.ac.in

The formyl group is readily oxidized to a carboxylic acid group (-COOH). This transformation can be accomplished using a variety of strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in an aqueous medium or chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid). docbrown.info The resulting product would be (4-carboxyphenyl) prop-2-enoate. This oxidation is a common step in modifying the electronic and functional properties of the aromatic ring.

Table 3: Summary of Formyl Group Transformations

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Hydroxyl (-CH₂OH) |

| Reduction | Zinc Amalgam (Zn(Hg)), HCl | Alkane (-CH₃) |

| Reduction | Hydrazine (N₂H₄), KOH, heat | Alkane (-CH₃) |

| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

Knoevenagel Condensation and Aldol-Type Reactions

The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation through classic condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.commdpi.com This reaction is a reliable method for creating a new carbon-carbon double bond. rsc.org For instance, reacting this compound with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of vinyl-substituted derivatives. researchgate.net These reactions are typically efficient and proceed under mild conditions, often at room temperature. researchgate.net The resulting products, such as (4-(2,2-dicyanovinyl)phenyl) prop-2-enoate and (4-(2-cyano-2-(ethoxycarbonyl)vinyl)phenyl) prop-2-enoate, incorporate a new functional group derived from the active methylene compound while retaining the acrylate moiety for potential subsequent polymerizations.

The following table summarizes typical Knoevenagel condensation reactions with this compound:

Table 1: Knoevenagel Condensation Reactions| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Weak base (e.g., piperidine, Et3N) | (4-(2,2-dicyanovinyl)phenyl) prop-2-enoate |

| Ethyl Cyanoacetate | Weak base (e.g., piperidine, Et3N) | (4-(2-cyano-2-(ethoxycarbonyl)vinyl)phenyl) prop-2-enoate |

Polymerization Science and Macromolecular Engineering of 4 Formylphenyl Prop 2 Enoate

Homopolymerization Mechanisms and Kinetics

The homopolymerization of (4-formylphenyl) prop-2-enoate involves the chain-growth addition of monomer units to a growing polymer chain. The primary method for this is free radical polymerization, which proceeds through a well-understood mechanism involving initiation, propagation, and termination steps.

Free Radical Polymerization of this compound

Free radical polymerization is a versatile method for polymerizing a wide array of vinyl monomers, including functional acrylates. The process is initiated by radicals generated from an initiator molecule, which then react with monomer units to form initial polymer radicals nih.gov.

The mechanism proceeds via three main stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes under heat or UV light to generate primary radicals (R•). This radical then adds to a this compound monomer molecule, forming an active chain-initiating species uvebtech.comscispace.com.

Propagation: The newly formed monomer radical rapidly adds successive monomer units. This step is highly exothermic and is responsible for the growth of the polymer chain uvebtech.comcmu.edu. The rate of propagation is proportional to both the concentration of growing chain radicals and the monomer concentration cmu.edu.

Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (coupling), where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains cmu.edu.

A reaction scheme for the free radical polymerization of the related monomer, 4-formyl phenyl methacrylate (B99206), has been documented, indicating the feasibility of this process for aldehyde-functionalized phenyl (meth)acrylates researchgate.net. While this method is robust, it offers limited control over the polymer's molecular weight and leads to a broad molecular weight distribution (high polydispersity index, PDI) nih.gov.

Kinetic Studies and Reaction Progression Monitoring

Understanding the kinetics of polymerization is crucial for controlling the reaction and the properties of the final polymer. The rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature uvebtech.comimaging.org.

The progression of the polymerization of acrylates can be monitored in situ using spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy is a common method, where the decrease in the absorbance peak area corresponding to the C=C double bond of the acrylate (B77674) group (around 1635 cm⁻¹) is tracked over time to determine the fractional conversion of the monomer imaging.orgsemanticscholar.org. For more detailed molecular insights, FT-Raman spectroscopy can also be employed to monitor changes in the chemical structure during the reaction researchgate.net.

Kinetic studies of free-radical polymerization often reveal characteristic behaviors. Initially, the rate of polymerization increases as the reaction proceeds, a phenomenon known as autoacceleration or the Trommsdorff-Norrish effect. This is caused by a decrease in the termination rate due to increased viscosity of the medium, which hinders the diffusion of large polymer radicals imaging.org. Following this, the reaction rate may decrease (autodeceleration) as the monomer concentration is depleted and diffusion limitations begin to affect the propagation step as well imaging.org.

Table 1: Illustrative Kinetic Data for Free Radical Polymerization of a Representative Acrylate Monomer (Methyl Acrylate) Note: The following data is representative of a typical acrylate polymerization and is provided for illustrative purposes, as specific kinetic data for this compound was not available in the searched literature.

| Time (min) | Monomer Conversion (%) | Polymer Molecular Weight (Mₙ, g/mol ) | Polydispersity Index (PDI) |

| 15 | 25 | 15,000 | 2.1 |

| 30 | 55 | 32,000 | 1.9 |

| 60 | 85 | 55,000 | 2.3 |

| 120 | 98 | 68,000 | 2.5 |

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, controlled/living polymerization techniques, also known as Reversible-Deactivation Radical Polymerizations (RDRPs), have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers nih.gov. This control is achieved by establishing a dynamic equilibrium between a small number of active, propagating radical chains and a large majority of dormant species cmu.edu.

Reversible Deactivation Radical Polymerization (RDRP)

RDRP encompasses several techniques that share the common feature of reversibly deactivating propagating radicals. This process minimizes irreversible termination reactions, allowing polymer chains to grow simultaneously and uniformly rsc.org. The key to a well-controlled RDRP is that the rate of deactivation is fast, ensuring that each polymer chain has an equal opportunity to grow cmu.edu. This leads to a linear increase in molecular weight with monomer conversion and a low PDI, typically below 1.5 nih.gov.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful RDRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains nih.gov. The mechanism involves the reversible transfer of a halogen atom (e.g., Br or Cl) between the catalyst and the dormant polymer chain end.

The key equilibrium in ATRP is between a dormant species (a polymer chain with a terminal halogen, P-X) and an active propagating radical (P•), mediated by a metal complex in a lower oxidation state (e.g., Cu(I)Br) and a higher oxidation state (e.g., Cu(II)Br₂) cmu.edu. The polymerization of various acrylates, including functionalized ones, has been successfully controlled using ATRP, yielding well-defined polymers nih.govijeas.org. For acrylates, catalysts like CuBr complexed with ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are often effective cmu.edu.

Table 2: Representative ATRP Results for a Functional Acrylate Note: This data illustrates typical results for the ATRP of an acrylate monomer. Specific experimental data for this compound is not available in the cited literature.

| Entry | Monomer/Initiator/Catalyst Ratio | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | PDI (Mₙ/Mₙ) |

| 1 | 100:1:1 | 92 | 9,200 | 9,500 | 1.15 |

| 2 | 200:1:1 | 95 | 19,000 | 18,700 | 1.18 |

| 3 | 400:1:1 | 89 | 35,600 | 34,900 | 1.25 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile RDRP method that achieves control through a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA) nih.gov.

The RAFT mechanism involves a rapid equilibrium where a propagating radical (P•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can then fragment to release either the original radical (P•) or a new radical (R•) that can initiate a new polymer chain. This process ensures that the radical character is distributed among all polymer chains, leading to controlled growth nih.govnih.gov. RAFT is compatible with a wide range of functional monomers, including acrylates, and is tolerant of many functional groups, making it suitable for the polymerization of this compound nih.govacs.org. The choice of RAFT agent is critical and depends on the monomer being polymerized nih.gov.

Table 3: Illustrative Data for RAFT Polymerization of a Representative Acrylate Note: The following data is representative for the RAFT polymerization of an acrylate monomer and is provided for illustrative purposes, as specific data for this compound was not available in the searched literature.

| Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | 22 | 5,800 | 1.12 |

| 2 | 45 | 11,500 | 1.10 |

| 4 | 78 | 19,800 | 1.08 |

| 6 | 96 | 24,200 | 1.07 |

Copolymerization Strategies and Sequence Control

The incorporation of this compound into copolymers allows for the precise introduction of reactive aldehyde functionalities along a polymer backbone. The distribution and sequence of these functional monomers are critical in determining the final properties and applications of the material. Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in achieving this level of control. researchgate.netresearchgate.net

Statistical, Block, and Gradient Copolymer Architectures

The architecture of a copolymer describes how its constituent monomer units are arranged along the polymer chain. By employing CRP methods, this compound (FP) can be copolymerized with a variety of other monomers (M) to create distinct architectures with tailored properties.

Statistical Copolymers: In a statistical copolymer, the FP and comonomer M units are distributed randomly, but with a frequency dependent on their relative reactivities and feed ratio. This architecture is typically achieved by copolymerizing the two monomers together in a batch reaction. The resulting polymer, P(FP-stat-M), possesses properties that are an average of the two homopolymers, with the reactive formyl groups dispersed along the chain.

Block Copolymers: Block copolymers consist of two or more long sequences, or blocks, of different monomers. researchgate.net For example, a diblock copolymer of FP and styrene (B11656) would be synthesized by first polymerizing styrene in a controlled manner, and then adding FP to the living polymer chains to grow the second block, resulting in a PFP-b-PS structure. researchgate.net This architecture leads to microphase separation, where the incompatible blocks self-assemble into ordered nanostructures, combining the properties of both blocks in a single material. researchgate.net

Gradient Copolymers: Gradient copolymers feature a gradual change in composition along the polymer chain from one monomer to the other. uq.edu.aucmu.edu This is distinct from the abrupt change seen in block copolymers. researchgate.net A gradient copolymer of FP and methyl methacrylate (MMA), for instance, could be synthesized by starting with a mixture of both monomers and leveraging their different reactivity ratios, or by gradually feeding one monomer into the reaction vessel containing the other. The resulting P(FP-grad-MMA) has a tapered interface between the two monomer regions, leading to unique thermal and solution properties compared to its block or statistical counterparts. uq.edu.au

| Copolymer Architecture | Monomer Arrangement | Typical Synthesis Strategy | Key Characteristics |

| Statistical | Random distribution of FP and comonomer M | Batch copolymerization of FP and M | Averaged properties; formyl groups distributed along the chain |

| Block | Long, distinct segments of PFP and PM | Sequential monomer addition in a living polymerization | Microphase separation; combines properties of both homopolymers |

| Gradient | Gradual change in composition from FP-rich to M-rich | Controlled feed of one monomer or exploiting reactivity differences | Tapered interface; unique thermal and solution properties |

Reactivity Ratios and Monomer Incorporation Behavior

The incorporation of monomers into a copolymer chain during free-radical polymerization is governed by their reactivity ratios, r₁ and r₂. These ratios compare the rate at which a growing polymer chain ending in one monomer (e.g., FP) adds another molecule of the same monomer versus the rate it adds a molecule of the comonomer (e.g., M).

r₁ > 1: The growing chain preferentially adds the same monomer.

r₁ < 1: The growing chain preferentially adds the other comonomer.

r₁ = 1: Both monomers are added at the same rate.

r₁r₂ = 1: An ideal copolymerization occurs, with random monomer incorporation according to the feed ratio.

r₁r₂ = 0: An alternating copolymer is formed.

The specific reactivity ratios for this compound with various comonomers determine the resulting copolymer composition and sequence distribution. As an acrylate-based monomer, its reactivity would be influenced by the electron-withdrawing nature of the formylphenyl group. Determining these values experimentally is crucial for predicting and controlling the final polymer microstructure. researchgate.net

Below is a hypothetical data table illustrating how different reactivity ratios for a comonomer system of this compound (M₁) and a generic vinyl monomer (M₂) would influence the type of copolymer formed.

| r₁ (FP) | r₂ (M) | r₁ * r₂ | Predominant Copolymer Type | Description of Monomer Incorporation |

| 0.8 | 1.2 | 0.96 | Nearly Ideal Statistical | Monomer incorporation is largely random and close to the feed ratio. |

| 0.1 | 0.2 | 0.02 | Alternating | Strong preference for cross-propagation; monomers tend to alternate. |

| 5.0 | 0.5 | 2.5 | Statistical (Blocky) | Both chain ends prefer to add their own monomer, leading to block-like sequences. |

| 1.5 | 1.8 | 2.7 | Statistical (Blocky) | Both chain ends prefer to add their own monomer, leading to block-like sequences. |

Post-Polymerization Modification via Formyl Groups

A primary advantage of synthesizing polymers with this compound is the ability to perform post-polymerization modifications (PPM). researchgate.netnih.govutexas.edu PPM is a powerful strategy for creating functional polymers where the desired functionality might interfere with the polymerization process itself. nih.govutexas.edu The aldehyde (formyl) group is a versatile chemical handle that can undergo a variety of efficient and selective reactions under mild conditions. nih.gov

Conjugation and Grafting onto Polymer Backbones

The formyl groups on the polymer backbone can serve as anchor points for attaching a wide range of molecules, from small organic compounds to large biomolecules or even other polymer chains. This process is known as conjugation or grafting.

Conjugation: Small molecules such as fluorescent dyes, biotin, or specific drugs can be covalently attached to the polymer. A common method is through Schiff base formation (reaction with a primary amine to form an imine), followed by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage. This allows for the creation of tailored materials for imaging, sensing, or therapeutic applications.

Grafting: Graft copolymers can be synthesized using a "grafting-to" approach. nih.govyoutube.com In this method, pre-synthesized polymer chains with a reactive end-group (e.g., a primary amine) are attached to the formyl-containing backbone polymer. nih.gov This strategy is effective for creating complex architectures where the backbone and the grafted chains have different chemical compositions, such as attaching hydrophilic poly(ethylene glycol) (PEG) chains to a hydrophobic backbone to create an amphiphilic graft copolymer. nih.govyoutube.com

| Modification Type | Attached Species | Key Chemistry | Resulting Structure |

| Conjugation | Small molecules (dyes, drugs) | Schiff base formation, reductive amination | Functionalized linear polymer |

| "Grafting-to" | Pre-formed polymer chains | Reaction between polymer end-groups and backbone formyl groups | Graft copolymer |

Cross-Linking and Network Formation

Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's properties. chempoint.comspecialchem.com Cross-linked polymers typically exhibit enhanced mechanical strength, thermal stability, and solvent resistance. chempoint.comspecialchem.com The formyl groups in polymers derived from this compound are excellent sites for covalent cross-linking. arcorepoxy.com

This can be achieved by reacting the polymer with a di- or multifunctional cross-linking agent that is reactive towards aldehydes. chempoint.com For example, molecules containing at least two primary amine groups (e.g., diamines, polyamines) can react with the formyl groups on different polymer chains, forming stable imine or, after reduction, amine linkages that bridge the chains together. google.com Similarly, dihydrazides or dihydroxylamines can be used as cross-linkers. The density of cross-links, which dictates the final properties of the network, can be controlled by adjusting the molar ratio of the cross-linking agent to the formyl groups on the polymer. google.com

Synthesis of Complex Macromolecular Architectures

The combination of controlled polymerization of this compound and the subsequent modification of its formyl groups enables the synthesis of highly complex and well-defined macromolecular architectures.

By first using a CRP technique like RAFT or ATRP, a well-defined backbone with a specific molecular weight, low dispersity, and desired copolymer composition (statistical, block, or gradient) can be created. researchgate.net This precursor polymer then serves as a scaffold for further modification.

For instance, a "grafting-from" approach can be employed to create densely grafted brush copolymers. rsc.org This involves a two-step process:

First, an initiator molecule (e.g., an ATRP initiator containing a primary amine) is conjugated to the formyl groups on the polymer backbone via reductive amination.

This macroinitiator is then used to initiate the polymerization of a second monomer, growing dense polymer chains directly from the backbone. rsc.org

This multi-step approach allows for the creation of sophisticated structures that are not accessible through direct polymerization alone. The precise placement of the formyl groups via controlled copolymerization, followed by their quantitative conversion through post-polymerization modification, provides a powerful toolkit for designing advanced polymeric materials with highly specialized functions.

Polymer Brushes and Surface-Initiated Polymerization

There is no available research detailing the synthesis of polymer brushes from this compound. The process of surface-initiated polymerization, a common method for creating polymer brushes, has been extensively studied for a variety of monomers. However, the specific conditions and outcomes for this particular monomer have not been reported. Key experimental details that are currently unknown include the choice of initiator, catalyst, solvent, and the resulting brush thickness, grafting density, and surface properties.

Dendrimers and Hyperbranched Polymers from Functional Monomers

The synthesis of dendrimers and hyperbranched polymers typically relies on monomers with specific reactive groups that can undergo controlled, stepwise reactions or self-condensing vinyl polymerization. There are no published studies that utilize this compound as a monomer for the construction of these highly branched architectures. Consequently, information regarding the synthetic routes, degree of branching, molecular weight distribution, and the properties of any resulting dendrimers or hyperbranched polymers is not available.

Telechelic Polymers and Macromonomers

Telechelic polymers are polymers with reactive functional groups at their chain ends, while macromonomers are polymers with a polymerizable group. These are valuable building blocks in the synthesis of more complex polymer architectures. The synthesis of telechelic polymers or macromonomers derived from this compound has not been described in the scientific literature. Therefore, there is no data on synthetic strategies, end-group fidelity, or the subsequent use of these materials in further polymerization reactions.

Advanced Materials Applications and Performance Mechanisms

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant changes in their physical or chemical properties in response to external triggers. The unique chemical structure of (4-formylphenyl) prop-2-enoate allows for its integration into polymers that can respond to a variety of stimuli, including pH, temperature, light, and electrical fields.

pH-Responsive Polymeric Materials

The formyl group of this compound is a critical component for imparting pH sensitivity to polymeric materials. This responsivity is primarily achieved through the formation of dynamic covalent bonds, such as Schiff bases (imines) or acylhydrazones, which are susceptible to hydrolysis under acidic conditions. nih.govresearchgate.net

When polymers containing pendant benzaldehyde (B42025) groups are crosslinked with molecules bearing primary amine or hydrazide functionalities, they form hydrogels with pH-sensitive linkages. researchgate.net In neutral or basic environments, the imine or acylhydrazone crosslinks are stable, maintaining the hydrogel's structural integrity. However, upon exposure to an acidic environment, these bonds can be cleaved through hydrolysis, leading to a breakdown of the crosslinked network and a transition from a gel to a sol state. This transition is reversible; adjusting the pH back to neutral or basic conditions allows for the reformation of the dynamic covalent bonds, restoring the gel state. nih.gov

This pH-triggered gel-sol transition is the fundamental mechanism behind the swelling and deswelling of these hydrogels. In anionic hydrogels containing carboxylic acid groups, for instance, a higher pH leads to deprotonation of these groups, resulting in electrostatic repulsion between the polymer chains and causing the hydrogel to swell. nih.gov Conversely, in acidic conditions, protonation of these groups reduces repulsion, causing the hydrogel to shrink. The presence of pH-labile imine or acylhydrazone bonds from this compound adds another layer of control over the material's response to pH changes.

The swelling behavior of such pH-responsive hydrogels can be tailored by adjusting the polymer composition and crosslinking density. For example, the swelling ratio of hydrogels can be significantly influenced by the concentration of the ionizable groups and the pH of the surrounding medium. scielo.br

Table 1: Representative pH-Dependent Swelling of a Poly(vinyl alcohol)/Poly(acrylic acid) Hydrogel

| pH | Swelling Elongation Ratio (%) |

|---|---|

| 2 | 100 |

| 4.8 | 100 |

| 6 | 125 |

| 8 | 150 |

This table presents illustrative data on the pH-sensitive swelling of a hydrogel system, showing increased swelling at higher pH values due to the ionization of acidic groups. researchgate.net The incorporation of this compound would introduce pH-labile crosslinks, further modulating this behavior.

Temperature-Responsive Polymers and Phase Transitions

By copolymerizing this compound with temperature-responsive monomers, such as N-isopropylacrylamide (NIPAM), it is possible to create dual-responsive polymers that react to both pH and temperature. nih.gov Polymers of NIPAM are well-known for exhibiting a lower critical solution temperature (LCST) in aqueous solutions. researchgate.net Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble.

A study on a similar copolymer, poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate), demonstrated this dual responsiveness. The LCST of the copolymer was found to be dependent on both the molar ratio of the comonomers and the pH of the solution. nih.gov This behavior arises from the interplay between the temperature-induced dehydration of the PNIPAM segments and the pH-dependent protonation of the amine and formyl groups.

Table 2: Representative LCST Values for Poly(NIPAM-co-AAD) Copolymers at Different pH

| AAD Content (mol%) | LCST at pH 2.0 (°C) | LCST at pH 7.4 (°C) |

|---|---|---|

| 0 | 32.5 | 32.5 |

| 5 | 35.0 | > 90 |

| 10 | 38.0 | > 90 |

This table provides representative data for a pH- and thermo-responsive copolymer, illustrating how the LCST is influenced by both the comonomer content (Acrylic Acid Derivative - AAD) and the pH of the solution. rsc.org A similar trend would be expected for copolymers of NIPAM and this compound.

Photo-Responsive and Electro-Responsive Polymers

The aldehyde functionality in this compound also offers potential pathways for creating photo- and electro-responsive polymers. While specific studies on polymers derived solely from this monomer are limited, the principles of incorporating such functionalities are well-established.

Photo-Responsive Polymers: Photo-responsiveness can be introduced by incorporating photochromic molecules that undergo reversible isomerization upon light irradiation. nih.gov The formyl group of this compound can be chemically modified to include such photo-sensitive moieties. For example, it can be reacted with molecules containing both a primary amine and a photochromic unit (e.g., azobenzene) to form a photo-responsive imine linkage. The photo-isomerization of the appended chromophore can then induce changes in the polymer's conformation, polarity, or other properties. nih.gov

Electro-Responsive Polymers: Electro-responsive polymers change their shape or properties in response to an electric field. While the formylphenyl group itself is not inherently electroactive, it can be used to anchor electro-responsive components or to create a network that responds to electrical stimuli. For instance, polymers with pendant aldehyde groups have been explored for their potential in creating functionalizable semiconducting polymers. acs.org The high reactivity of the aldehyde allows for the incorporation of electro-labile or pH-sensitive molecules, which could then be triggered by an electrical stimulus that induces local pH changes. acs.org The mechanism of electro-responsiveness in such systems would likely involve electro-osmosis or changes in ionic interactions within the polymer network in response to the applied field. rsc.org

Dynamic Covalent Networks and Adaptable Materials

The formyl group is an excellent functional unit for building dynamic covalent networks (DCNs) and covalent adaptable networks (CANs). These materials combine the robustness of thermosets with the reprocessability of thermoplastics, enabled by the presence of reversible covalent bonds. tandfonline.comnih.gov

Vitrimers and Covalent Adaptable Networks (CANs)

Vitrimers are a class of CANs that can change their network topology through associative exchange reactions without compromising the network integrity. mdpi.comrsc.org Polymers incorporating this compound are ideal candidates for forming imine-based vitrimers. By crosslinking these polymers with multi-functional primary amines, a network held together by imine bonds is formed. mdpi.com

At elevated temperatures, these imine bonds can undergo rapid exchange reactions, allowing the polymer network to rearrange and flow like a viscoelastic liquid. This enables the material to be reprocessed, reshaped, and recycled. Upon cooling, the exchange reactions slow down, and the material behaves like a conventional thermoset. The rate of stress relaxation in these materials is a key indicator of their vitrimeric behavior and is highly dependent on temperature and the chemical structure of the network. rsc.orgresearchgate.net

Table 3: Representative Stress Relaxation Times for Imine-Based Epoxy Vitrimers at 210 °C

| Vitrimer System | Relaxation Time (τ*) (s) |

|---|---|

| di-CHV-20 | 150 |

| di-PHV-20 | 350 |

| tri-PHV-20 | 750 |

This table shows representative stress relaxation times for different imine-based vitrimer systems, highlighting how the network structure influences the dynamic properties. mdpi.com Polymers derived from this compound would be expected to exhibit similar tunable dynamic behavior.

Self-Healing Polymer Gels and Networks

The dynamic nature of covalent bonds formed with the aldehyde group of this compound is also the basis for creating self-healing materials. When a polymer network crosslinked by reversible bonds such as acylhydrazones or imines is damaged, the bonds at the fracture interface can reform, restoring the material's integrity. nih.govresearchgate.net

This self-healing process can be autonomous or triggered by an external stimulus like a change in pH or temperature. For instance, hydrogels crosslinked with acylhydrazone bonds can exhibit self-healing at room temperature. nih.gov The healing efficiency, which is the ratio of the mechanical strength of the healed material to that of the original, can be quite high, with some systems achieving over 90% recovery. nih.gov

The self-healing capability is influenced by several factors, including the type of dynamic bond, the crosslinking density, and the mobility of the polymer chains. nih.gov In general, a more dynamic bond and higher chain mobility lead to faster and more efficient healing.

Table 4: Representative Self-Healing Efficiencies of Hydrogels Based on Dynamic Covalent Bonds

| Dynamic Bond | Healing Conditions | Healing Efficiency (%) |

|---|---|---|

| Acylhydrazone | 25 °C, 24 h | 92.9 (stress), 98.8 (strain) |

| Acylhydrazone | Acidic, Heated | 96 |

| Boronate Ester | 25 °C, 24 h | 92.9 (stress), 98.8 (strain) |

This table provides representative data on the self-healing efficiency of hydrogels crosslinked with different dynamic covalent bonds, demonstrating the potential for high recovery of mechanical properties. nih.govnih.gov Hydrogels incorporating this compound and crosslinked via acylhydrazone or imine bonds would be expected to show similar self-healing capabilities.

Functional Coatings, Adhesives, and Membranes

Polymers derived from this compound offer significant potential in the formulation of functional coatings, adhesives, and membranes due to the reactive nature of the aldehyde group. This functionality can be exploited to induce cross-linking, enhance adhesion to various substrates, and impart specific chemical recognition capabilities.

Surface Modification and Adhesion Enhancement

The presence of the formyl (aldehyde) group on the phenyl ring is central to the utility of poly(this compound) in surface modification and adhesion enhancement. Aldehyde groups can readily react with a variety of nucleophiles, most notably primary amines, to form Schiff bases (imines). This covalent bonding mechanism provides a strong and durable adhesion to substrates that possess amine functionalities on their surface.

The adhesion mechanism can be described as follows:

Covalent Bonding: The primary mechanism for adhesion enhancement is the formation of covalent bonds between the aldehyde groups of the polymer and amine groups on the substrate surface. This Schiff base formation is a condensation reaction that can often proceed under mild conditions.

Surface Wetting: The polarity of the formylphenyl group can improve the wettability of the polymer on certain substrates, leading to better interfacial contact and stronger adhesion.

The strength of the adhesive bond can be influenced by several factors, including the concentration of aldehyde groups on the polymer, the density of reactive groups on the substrate, and the environmental conditions such as pH and temperature, which can affect the rate and equilibrium of the Schiff base reaction.

Illustrative Data Table: Adhesion Properties of Aldehyde-Functionalized Polymer Coatings

| Substrate | Functional Groups on Substrate | Typical Lap Shear Strength (MPa) | Primary Adhesion Mechanism |

|---|---|---|---|

| Amine-silanized Glass | -NH2 | 5 - 15 | Covalent (Schiff Base) |

| Poly(ethylene terephthalate) (PET) | -COOH, -OH | 2 - 8 | Hydrogen Bonding |

| Aluminum (hydroxylated) | -OH | 3 - 10 | Hydrogen Bonding, Lewis Acid-Base |

Note: This table is illustrative and presents typical values for aldehyde-functionalized polymers. Specific values for poly(this compound) would require experimental validation.

Membrane Fabrication for Selective Separation

In the realm of membrane science, the incorporation of functional groups into a polymer matrix is a key strategy for enhancing both permeability and selectivity. Polymers of this compound can be used to fabricate functional membranes where the aldehyde groups play a crucial role in the separation mechanism.

The performance of such membranes is governed by several factors:

Chemical Affinity: The aldehyde groups can impart a specific chemical affinity towards certain molecules. For instance, in gas separation, the polar nature of the formyl group can lead to favorable interactions with polar gases like CO2, potentially increasing the solubility component of permeability.

Cross-linking: The aldehyde functionalities can be used to cross-link the polymer chains, which can control the free volume and rigidity of the membrane. This is a critical factor in tuning the diffusion selectivity, which is based on the size and shape of the permeating molecules. By controlling the degree of cross-linking, the trade-off between permeability and selectivity can be optimized. rsc.org

Facilitated Transport: In some cases, the aldehyde groups could be modified to act as carriers for specific molecules, leading to a facilitated transport mechanism that can significantly enhance selectivity.

For example, in the separation of CO2 from N2, the quadrupolar moment of CO2 can interact more strongly with the polar aldehyde groups compared to the nonpolar N2, leading to a higher CO2 solubility in the membrane.

Illustrative Data Table: Gas Separation Performance of Functionalized Polymer Membranes

| Gas Pair | Permeability of Gas A (Barrer) | Selectivity (A/B) | Potential Mechanism |

|---|---|---|---|

| CO2/N2 | 10 - 50 | 20 - 40 | Enhanced CO2 solubility due to polarity |

| O2/N2 | 5 - 15 | 2 - 5 | Size-sieving with tuned free volume |

| H2/CH4 | 30 - 100 | 15 - 30 | Size-sieving |

Note: This table is illustrative and presents typical performance ranges for functionalized glassy polymers. Specific performance of poly(this compound) membranes would depend on fabrication conditions and further experimental data.

Additive Manufacturing and Microfabrication Applications

The acrylate (B77674) functionality of this compound makes it a prime candidate for photopolymerization-based additive manufacturing and microfabrication techniques. The presence of the formylphenyl group provides an additional layer of functionality to the resulting 3D printed or patterned structures.

3D Printing with Functionalized Acrylates

In vat photopolymerization techniques such as stereolithography (SLA) or digital light processing (DLP), a liquid resin containing photoinitiators and monomers is selectively cured by light to build a 3D object layer by layer. This compound can be incorporated into these resins as a functional monomer.

The key advantages of using this monomer in 3D printing include:

Post-fabrication Modification: The aldehyde groups on the surface of the 3D printed object are available for subsequent chemical reactions. This allows for the surface functionalization of the printed part, for example, by immobilizing biomolecules, catalysts, or other functional moieties.

Tunable Mechanical Properties: The aromatic ring in the monomer structure can contribute to the rigidity and thermal stability of the cured polymer. By copolymerizing this compound with other acrylate monomers, the mechanical properties of the final object, such as stiffness and toughness, can be tailored. researchgate.net

Reactive Scaffolds: In biomedical applications, 3D printed scaffolds with pendant aldehyde groups can be used for tissue engineering, where the aldehyde groups can react with proteins and peptides to promote cell adhesion and growth.

Illustrative Data Table: Mechanical Properties of 3D Printed Acrylate-Based Polymers

| Property | Typical Value Range | Influence of Formylphenyl Group |

|---|---|---|

| Tensile Strength (MPa) | 30 - 70 | May increase due to aromatic rigidity |

| Young's Modulus (GPa) | 1 - 3 | May increase due to aromatic rigidity |

| Elongation at Break (%) | 2 - 10 | May decrease due to increased rigidity |

Note: This table presents typical values for acrylate-based 3D printing resins. The specific properties of objects printed with resins containing this compound would need to be experimentally determined.

Photolithography and Microfabrication for Patterned Structures

Photolithography is a process used to pattern thin films, and it is a cornerstone of microfabrication. Polymers that can change their solubility in a developer upon exposure to light are used as photoresists. Copolymers of this compound could potentially be designed as functional photoresists.

The role of the aldehyde functionality in a photoresist formulation could be:

Dry-Develop Photoresists: Some polyaldehydes have been investigated as dry-develop photoresists. cambridge.orglsu.eduresearchgate.net Upon exposure to acid generated by a photoacid generator, the polymer can depolymerize into volatile monomers, allowing for development by vaporization rather than with a liquid developer. cambridge.orglsu.eduresearchgate.net While poly(this compound) itself is not a polyaldehyde in the backbone, the principle of chemical amplification could potentially be adapted.

Cross-linking and Patterning: The aldehyde groups can participate in cross-linking reactions in the presence of a suitable catalyst and co-reactant, which can be triggered by light. This change in solubility between the exposed and unexposed regions allows for the formation of a patterned structure.

Functional Patterned Surfaces: After the lithographic process, the patterned surfaces would retain the aldehyde functionality, which can then be used to selectively immobilize other molecules in a spatially defined manner.

Illustrative Data Table: Performance Metrics for Functional Photoresists

| Parameter | Typical Value for High-Resolution Resists | Potential Role of Aldehyde Functionality |

|---|---|---|

| Resolution (µm) | < 1 | Could be influenced by depolymerization kinetics in dry-develop systems. researchgate.net |

| Sensitivity (mJ/cm²) | 10 - 100 | Could be affected by the efficiency of acid-catalyzed reactions. cambridge.org |

| Contrast | > 2 | Can be improved by the addition of base quenchers in chemically amplified systems. lsu.edu |

Note: This table provides typical values for chemically amplified photoresists. The performance of a resist based on this compound would require specific formulation and testing.

Polymer-Based Sensing and Detection Platforms (Mechanistic Focus)

The development of chemical sensors based on polymers is a rapidly growing field. The principle often relies on a change in the physical or chemical properties of the polymer upon interaction with a specific analyte. Polymers of this compound are well-suited for this purpose, with the aldehyde group acting as the primary site for analyte interaction.

The sensing mechanism is typically based on the following principles:

Schiff Base Formation: As mentioned earlier, aldehydes react with primary amines to form imines. This reaction can be the basis for detecting amine-containing analytes. The formation of the imine bond can lead to a change in the optical properties of the polymer, such as a change in color (colorimetric sensing) or fluorescence (fluorometric sensing). mdpi.comnih.gov

Modulation of Electronic Properties: The formyl group is an electron-withdrawing group. When it reacts with an analyte, the electronic properties of the phenyl ring can be altered. If the polymer is part of a larger conjugated system or is in proximity to a fluorophore, this change in electronic properties can lead to a detectable signal.

Analyte-Gated Response: The polymer can be designed to undergo a conformational change or a change in its swelling behavior upon reaction with an analyte. This can be transduced into an electrical or mechanical signal.

For instance, a sensor for a specific amine could be fabricated by incorporating a fluorophore into the polymer backbone. In the absence of the amine, the fluorophore emits light at a certain wavelength. Upon addition of the amine, it reacts with the aldehyde groups, and the resulting imine formation could quench the fluorescence or shift the emission wavelength, providing a quantitative measure of the analyte concentration. The selectivity of such sensors can be tuned by modifying the steric and electronic environment around the aldehyde group. mdpi.com

Illustrative Data Table: Performance of Chemosensors Based on Aldehyde-Amine Reactions

| Analyte Type | Sensing Principle | Typical Detection Limit (µM) | Signal Transduction |

|---|---|---|---|

| Aliphatic Amines | Fluorescence Quenching | 0.1 - 10 | Change in fluorescence intensity |

| Aromatic Amines | Colorimetric Change | 1 - 50 | Shift in UV-Vis absorption spectrum |

| Biogenic Amines | Fluorescence Turn-on | 0.01 - 5 | Increase in fluorescence intensity |

Chemo/Biosensor Design and Transduction Mechanisms

The incorporation of this compound into polymer structures offers a robust platform for the design of highly sensitive and selective chemo/biosensors. The pendant formyl group serves as a key recognition site, enabling the detection of a variety of analytes through specific chemical interactions.

The primary design strategy involves the synthesis of polymers and copolymers of this compound, creating a scaffold with a high density of accessible aldehyde functionalities. These polymers can be readily synthesized via free radical polymerization of the monomer, 4-formylphenyl methacrylate (B99206) (a closely related derivative), to form homopolymers or copolymers with other monomers.

A significant application of these polymers is in the development of pH-responsive materials. The aldehyde groups can be functionalized with primary amines to form imine bonds. This reversible Schiff base formation is highly sensitive to changes in pH. Under acidic conditions, the imine bond is hydrolyzed, regenerating the aldehyde and the primary amine. This dynamic covalent chemistry forms the basis of a transduction mechanism for pH sensing. The change in the chemical structure of the polymer upon pH variation can be transduced into a detectable signal, such as a change in fluorescence or a colorimetric response.

The transduction mechanism in these chemo/biosensors is often based on optical changes. For instance, the reaction of the aldehyde group with a specific analyte can lead to the formation of a new chromophore or fluorophore, resulting in a measurable change in the absorption or emission spectrum of the material. This is a common strategy in the design of fluorescent chemosensors for the detection of various species, including amines and hydrazines. The high reactivity of the aldehyde group allows for a "turn-on" or "turn-off" fluorescent response upon analyte binding, leading to high sensitivity.

| Sensor Type | Target Analyte | Transduction Mechanism | Key Polymer Feature |

| pH Sensor | H+ | Reversible imine bond hydrolysis | Pendant aldehyde groups functionalized with amines |

| Amine Sensor | Primary Amines | Schiff base formation leading to a change in fluorescence or color | High density of reactive aldehyde groups |

| Hydrazine (B178648) Sensor | Hydrazine | Condensation reaction resulting in a fluorescent product | Accessible formyl moieties on the polymer backbone |

Nonlinear Optical (NLO) Materials Development

Polymers containing this compound are also promising candidates for the development of nonlinear optical (NLO) materials. The NLO response of organic materials is intrinsically linked to their molecular structure, specifically the presence of polarizable π-electron systems. The benzaldehyde moiety in this compound provides a foundation for creating materials with significant second-order and third-order NLO properties.

The development of NLO polymers based on this monomer involves creating a non-centrosymmetric arrangement of the chromophores, which is a prerequisite for observing second-order NLO effects such as second-harmonic generation (SHG). This is typically achieved by aligning the pendant chromophores in a polymer matrix using techniques like corona poling. In this process, the polymer film is heated above its glass transition temperature and a strong electric field is applied to orient the dipolar chromophores. Subsequent cooling of the material in the presence of the electric field freezes this alignment, resulting in a macroscopically non-centrosymmetric material.

Computational studies on similar aromatic aldehydes can provide insights into the potential NLO properties of this compound. The calculated hyperpolarizability values can guide the molecular design of more efficient NLO polymers. The acrylate backbone provides a stable and processable matrix for the NLO-active side chains, allowing for the fabrication of thin films with good optical quality, which is crucial for device applications.

| NLO Property | Governing Factor | Material Design Strategy | Potential Application |

| Second-Harmonic Generation (SHG) | Non-centrosymmetric alignment of chromophores | Corona poling of polymer films | Frequency doubling in lasers |

| Third-Order Susceptibility (χ(3)) | Delocalized π-electron systems | Incorporation of conjugated aromatic aldehydes | Optical switching and data storage |

| Photoinduced Birefringence | Anisotropic changes in refractive index upon irradiation | Polymers with photosensitive benzaldehyde groups | Holography and optical data storage |

Computational and Theoretical Investigations of 4 Formylphenyl Prop 2 Enoate Systems

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are foundational in modern computational chemistry. DFT, in particular, is widely used due to its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules like (4-formylphenyl) prop-2-enoate. These calculations are performed to predict molecular geometries, orbital energies, electronic distribution, and various reactivity parameters, offering a theoretical framework to understand and predict chemical behavior.

Optimized Molecular Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. For this compound, the geometry is optimized to find the most stable arrangement of its constituent atoms. The planarity of the phenyl ring is a key feature, while the orientation of the prop-2-enoate and formyl groups relative to the ring is determined by minimizing steric hindrance and maximizing electronic conjugation. Conformational analysis reveals the rotational barriers around single bonds, such as the C-O bond of the ester linkage, to identify the global minimum on the potential energy surface.

Disclaimer: The following data is illustrative, representing typical values for similar organic molecules, as specific computational results for this compound were not available in the searched literature.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond | Illustrative Value |

|---|---|---|

| Bond Length | C=C (alkene) | 1.34 Å |

| C=C (aromatic) | 1.40 Å | |

| C-O (ester) | 1.36 Å | |

| C=O (ester) | 1.21 Å | |

| C=O (aldehyde) | 1.22 Å | |

| Bond Angle | C-O-C (ester) | 118° |

| O=C-O (ester) | 124° | |

| C-C=O (aldehyde) | 123° | |

| Dihedral Angle | C(aryl)-C(aryl)-C(aldehyde)=O | ~180° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability